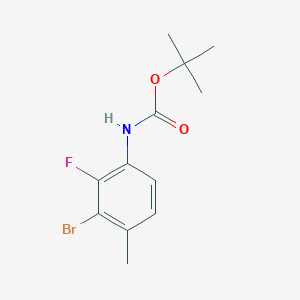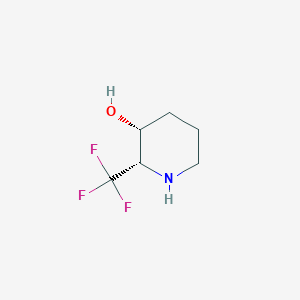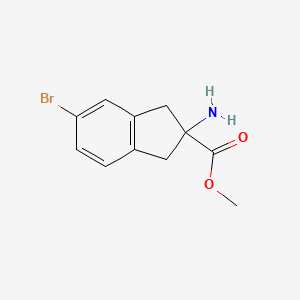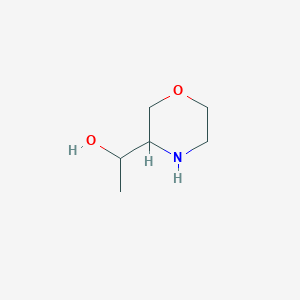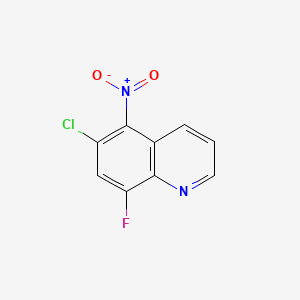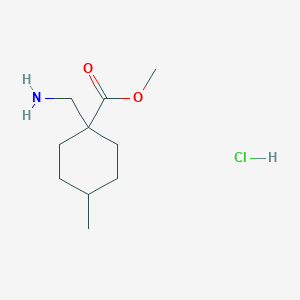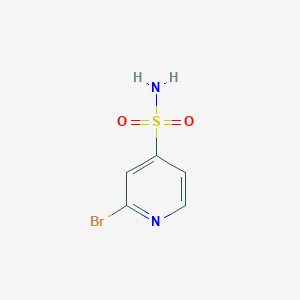![molecular formula C14H13Cl2NOS B13504379 n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is a chemical compound with the molecular formula C14H13Cl2NOS It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-phenylacetic acid.
Formation of Intermediate: The 2,5-dichlorothiophene is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2,5-dichlorothiophen-3-yl)ethyl intermediate.
Amidation: The intermediate is then reacted with 2-phenylacetic acid under amidation conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
- [2-(2,5-dichlorothiophen-3-yl)ethyl]trimethylazanium iodide
- ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
Uniqueness
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is unique due to the presence of both the thiophene ring and the phenylacetamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H13Cl2NOS |
|---|---|
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H13Cl2NOS/c15-12-9-11(14(16)19-12)6-7-17-13(18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
InChI-Schlüssel |
KBOVGGPXDAXDKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=C(SC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


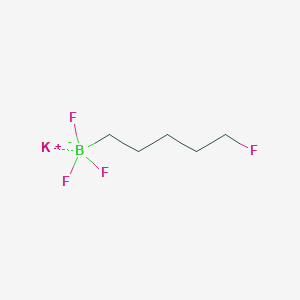
![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
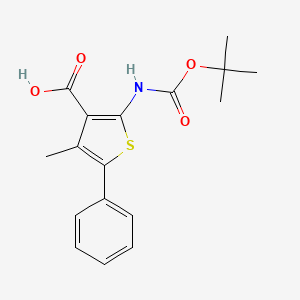
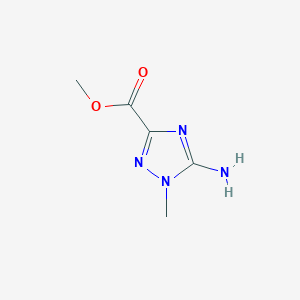
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
